molecular formula C14H22N2O4S B3974397 N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Numéro de catalogue B3974397
Poids moléculaire: 314.40 g/mol
Clé InChI: FFXRHAWYMXCKBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BMS-986165, is a novel, orally available small molecule inhibitor of the TYK2 kinase. TYK2 is a Janus kinase involved in the signaling of multiple cytokines, including IL-12, IL-23, and type I interferons, which play a critical role in the pathogenesis of autoimmune diseases and inflammatory disorders. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various autoimmune diseases.

Mécanisme D'action

BMS-986165 is a selective inhibitor of TYK2 kinase, which plays a critical role in the signaling of multiple cytokines involved in the pathogenesis of autoimmune diseases and inflammatory disorders. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of cytokines such as IL-12, IL-23, and type I interferons, which are known to promote inflammation and autoimmunity.
Biochemical and physiological effects:
In preclinical studies, BMS-986165 has been shown to reduce inflammation and disease activity in animal models of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and lupus. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, BMS-986165 has been shown to have a favorable safety profile and pharmacokinetic properties in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of BMS-986165 is its selectivity for TYK2 kinase, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which allows for convenient dosing in preclinical studies and clinical trials. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several potential future directions for the development of BMS-986165. One direction is the evaluation of its efficacy and safety in clinical trials for the treatment of various autoimmune diseases and inflammatory disorders. Another direction is the investigation of its potential combination therapy with other targeted therapies or immunomodulatory agents. Additionally, further studies are needed to elucidate the mechanism of action and pharmacological properties of BMS-986165, as well as its potential applications in other disease areas.

Applications De Recherche Scientifique

BMS-986165 has been extensively studied in vitro and in vivo for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders. In preclinical studies, BMS-986165 has demonstrated efficacy in animal models of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and lupus. The compound has also shown a favorable safety profile and pharmacokinetic properties in preclinical studies.

Propriétés

IUPAC Name

N-butan-2-yl-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-5-11(2)15-14(17)10-16(21(4,18)19)12-8-6-7-9-13(12)20-3/h6-9,11H,5,10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXRHAWYMXCKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.